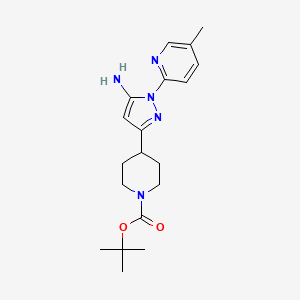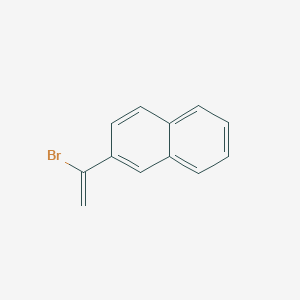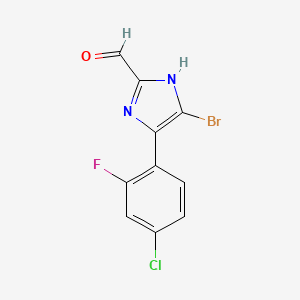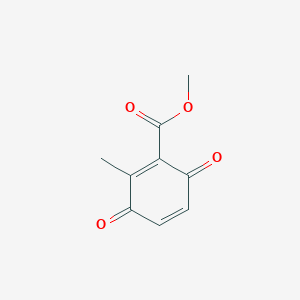![molecular formula C16H12F3N B13692047 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in medicinal chemistry and other scientific research areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole structure .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yield. Additionally, the use of environmentally friendly reagents like CF3SO2Na in metal-free conditions is gaining popularity for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or BHT under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: TEMPO, BHT, and 1,4-benzoquinone are commonly used oxidizing agents.
Reduction: LiAlH4 and other hydride donors are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
- 1-Methyl-3-[3-(trifluoromethyl)phenyl]indole
- 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole
- 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethylamine
Comparison: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole stands out due to its unique trifluoromethyl group position, which significantly influences its chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, lipophilicity, and biological activity, making it a more potent candidate for various applications .
Propiedades
Fórmula molecular |
C16H12F3N |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
1-methyl-2-[3-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C16H12F3N/c1-20-14-8-3-2-5-12(14)10-15(20)11-6-4-7-13(9-11)16(17,18)19/h2-10H,1H3 |
Clave InChI |
WKQUGCDJFNYDPK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)









